2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
Description
The acetic acid moiety is attached to the C2 position, contributing to its polar character.
Significance:
Piperazine derivatives are widely studied for their pharmacological properties, including enzyme inhibition (e.g., phosphodiesterase) and receptor modulation. The 3,4-dimethoxybenzyl substituent is a common pharmacophore in bioactive molecules, influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-12-4-3-10(7-13(12)22-2)9-17-6-5-16-15(20)11(17)8-14(18)19/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEWUQADCXNEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182708 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023919-67-6 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023919-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine (TEA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dimethoxybenzyl group may enhance its lipophilicity and bioavailability, making it a candidate for further development.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of several piperazine derivatives against human cancer cell lines. The results indicated that compounds similar to 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid displayed significant growth inhibition in breast and lung cancer cells .
Neuropharmacology
Research suggests that piperazine derivatives can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may lead to potential applications in treating neurological disorders such as depression and anxiety.
Case Study: Serotonin Receptor Modulation
A pharmacological study examined the effects of piperazine compounds on serotonin receptor subtypes. The findings indicated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for mood disorders .
Biochemical Research
In biochemical assays, this compound has been utilized to study enzyme inhibition mechanisms. Its structural features allow it to bind to specific enzyme active sites, making it a useful tool in elucidating enzyme functions.
Table 2: Research Applications
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Anti-cancer agent development |
| Neuropharmacology | Treatment for depression and anxiety |
| Biochemical Research | Enzyme inhibition studies |
Safety Data Summary
- Hazard Classification : Irritant
- Recommended PPE : Gloves, goggles, lab coat
Mechanism of Action
The mechanism of action of 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Benzyl Groups
Compound A : [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid ()
- Key Differences :
- Reduced electron-donating effects compared to 3,4-dimethoxybenzyl.
- Lower polarity due to the absence of methoxy groups.
- Implications :
Compound B : [1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid ()
- Substituent : 4-Methoxy-3-methylbenzyl.
- Key Differences :
- Methyl group at C3 introduces steric hindrance.
- Methoxy group at C4 retains partial electron-donating capacity.
- Implications :
Compound C : [1-(3-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid ()
- Substituent : 3-Fluorobenzyl.
- Key Differences :
- Fluorine’s electronegativity alters electronic properties.
- Smaller substituent size compared to dimethoxybenzyl.
- Implications: Potential for enhanced membrane permeability due to fluorine’s lipophilicity. Reduced π-π stacking capability with aromatic enzyme residues .
Analogues with Modified Heterocyclic Cores
Compound D : {2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid ()
- Core Modification : Piperazine with a 2-oxoethoxy side chain.
- Key Differences :
- Oxoethoxy group replaces the acetic acid at C2.
- 3-Chlorophenyl substitution instead of benzyl.
- Implications :
Pharmacological Activity Comparisons
*Calculated based on molecular formula.
Key Findings :
- The 3,4-dimethoxybenzyl group (Target Compound, Ro 7-2956) is critical for high-affinity phosphodiesterase inhibition. Substituting methoxy groups with methyl or halogens (Compounds A, C) reduces potency .
- Steric bulk (e.g., Compound B) may improve pharmacokinetic profiles but compromise target engagement.
Physicochemical Properties
| Compound | logP (Predicted) | Water Solubility |
|---|---|---|
| Target Compound | 1.8 | Moderate |
| Compound C () | 2.1 | Low |
| Compound D () | 1.5 | High |
Trends :
- Methoxy groups enhance water solubility via hydrogen bonding.
- Fluorine (Compound C) increases lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid, with the CAS number 1023919-67-6, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O5
- Molecular Weight : 308.33 g/mol
- IUPAC Name : [1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid
- InChI Key : FDEWUQADCXNEKR-UHFFFAOYSA-N
The compound features a piperazine ring, which is known for its pharmacological versatility, and a dimethoxybenzyl moiety that may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of related structures have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | MRSA | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of new compounds. In vitro studies have demonstrated that while some derivatives exhibit cytotoxic effects at higher concentrations, others show increased cell viability in normal cell lines. For example, one study reported that certain synthesized compounds did not significantly affect the viability of L929 cells at concentrations below 100 µM .
Table 2: Cytotoxicity Results for Selected Compounds
| Compound | Concentration (µM) | Viability (%) after 24h |
|---|---|---|
| Compound A | 100 | 75% |
| Compound B | 50 | 90% |
| Compound C | 200 | 50% |
The mechanism by which this compound exerts its biological effects may involve interference with cellular pathways crucial for microbial survival and proliferation. The presence of functional groups such as -N=CO in similar compounds has been linked to their antimicrobial efficacy by affecting gene transcription related to biofilm formation .
Case Studies and Research Findings
Several studies have investigated the biological potential of similar compounds:
- Study on Antimicrobial Activity : A recent literature review highlighted the effectiveness of piperazine derivatives against a range of bacterial strains, emphasizing their potential as therapeutic agents .
- Synthesis and Evaluation : Research focused on synthesizing new derivatives from piperazine structures has shown promising results in terms of both antimicrobial activity and cytotoxicity profiles, suggesting a balanced therapeutic window for further development .
Q & A
Q. How can in silico toxicology models prioritize compounds for further development?
- Tools and Databases :
- EPA DSSTox : Screen for structural alerts (e.g., reactive functional groups) using the ToxTree platform .
- ProTox-II : Predict hepatotoxicity, mutagenicity, and endocrine disruption risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
